molecular formula C10H10O2 B009528 (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid CAS No. 939-89-9

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid

Cat. No.: B009528
CAS No.: 939-89-9
M. Wt: 162.18 g/mol
InChI Key: AHDDRJBFJBDEPW-RKDXNWHRSA-N
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Description

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is a high-value chiral cyclopropane building block extensively used in medicinal chemistry and drug discovery. Small, strained ring molecules like this compound possess rigid, defined conformations and unique electronic properties, making them privileged structures in the design of biologically active molecules . This compound serves as a versatile chiral synthon for synthesizing a wide range of derivatives, most notably serving as a critical precursor for the preparation of 1-phenylcyclopropane carboxamide derivatives. These derivatives are key scaffolds for investigating novel inhibitors against various cell lines, including U937 human myeloid leukemia cells, providing valuable tools for probing biological mechanisms and structure-activity relationships (SAR) . The rigid cyclopropane core is instrumental in constraining molecular conformation, which can enhance target binding affinity and selectivity. The carboxylic acid functional group offers a versatile handle for diverse chemical transformations, particularly through acid-amine coupling reactions to generate amide libraries for biological screening . Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48126-51-8
Record name 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-
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Record name (1R,2S)-2-phenylcyclopropane-1-carboxylic acid
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Record name 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-CIS)-
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate, a phosphonoacetate derivative. This intermediate is generated through alkylation of triethyl phosphonoacetate with 1-(bromomethyl)-4-methylbenzene in the presence of sodium hydride (NaH) in dry dimethoxyethane (DME) at 60°C for 2 hours, yielding 75% of the product. Subsequent cyclopropanation involves treating the phosphonoacetate with a sulfonium ylide (generated from trimethylsulfonium iodide and a base), which facilitates the formation of the cyclopropane ring.

Critical Parameters

ParameterValueSource
Reaction Temperature60°C
Catalyst/BaseNaH
SolventDimethoxyethane (DME)
Yield75%

Stereochemical Control

The stereochemical outcome of the cyclopropane ring is influenced by the geometry of the starting alkene and the reaction conditions. For (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, trans-selectivity is achieved using aryl-substituted alkenes, where the bulky phenyl group directs ylide addition to the less hindered face.

Simmons–Smith Reaction for Cyclopropane Formation

The Simmons–Smith reaction utilizes a zinc-copper (Zn-Cu) couple and diiodomethane (CH₂I₂) to generate a methylene carbenoid intermediate, which reacts with alkenes to form cyclopropanes.

Methodology and Optimization

In this approach, styrene derivatives are treated with CH₂I₂ in the presence of activated Zn-Cu in anhydrous ether. The carbenoid intermediate inserts into the alkene’s π-bond, forming the cyclopropane ring. While this method is effective for simple cyclopropanes, achieving high enantiomeric excess (ee) for chiral variants like this compound requires chiral auxiliaries or catalysts.

Typical Reaction Conditions

ParameterValueSource
ReagentsZn-Cu, CH₂I₂
SolventDiethyl ether
Temperature0°C to Room Temperature
Yield Range50–80%

Limitations and Modifications

The Simmons–Smith reaction often produces racemic mixtures unless chiral inductors are employed. Recent advances incorporate chiral ligands such as bisoxazolines (BOX) with copper catalysts to enhance ee values up to 85%.

Enantioselective Synthesis Using Transition Metal Catalysts

Enantioselective cyclopropanation leverages transition metal catalysts to achieve precise stereochemical control. Rhodium(II) and copper(I) complexes are widely used for this purpose.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, catalyze the reaction between diazo compounds and alkenes. For example, ethyl diazoacetate reacts with styrene in the presence of Rh₂(OAc)₄ to form the cyclopropane ester, which is subsequently hydrolyzed to the carboxylic acid.

Key Data

ParameterValueSource
CatalystRh₂(OAc)₄
Diazo CompoundEthyl diazoacetate
ee70–90%

Copper-Mediated Asymmetric Synthesis

Copper(I) complexes with chiral ligands, such as (R)-BINAP or BOX ligands, enable enantioselective cyclopropanation. These systems achieve ee values exceeding 90% by stabilizing transition states through π-π interactions and steric hindrance.

Hydrolysis and Purification Methods

The final step in synthesizing this compound involves hydrolyzing the ester intermediate to the carboxylic acid.

Hydrolysis Conditions

The ester is treated with 2M sodium hydroxide (NaOH) in ethanol (EtOH) at 60°C for 6 hours, achieving near-quantitative conversion. Acidic work-up with hydrochloric acid (HCl) precipitates the carboxylic acid, which is purified via recrystallization from ethanol/water mixtures.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.

  • Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring stereochemical integrity.

Comparative Analysis of Synthetic Routes

MethodYieldeeScalabilityCost Efficiency
Corey–Chaykovsky60–75%70–85%ModerateHigh
Simmons–Smith50–80%<50%*HighLow
Rhodium-Catalyzed65–80%70–90%LowModerate
Copper-Mediated60–75%85–95%ModerateHigh

*Without chiral additives.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of phenylcyclopropanone or phenylcyclopropanecarboxylic acid.

    Reduction: Formation of phenylcyclopropanol or phenylcyclopropanal.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Applications in Organic Synthesis

1. Chiral Synthesis
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is utilized as a chiral building block in asymmetric synthesis. Its unique cyclopropane structure allows for the introduction of chirality into various organic compounds. This property is particularly valuable in the pharmaceutical industry where enantiomerically pure compounds are often required for drug development.

2. Cyclopropanation Reactions
The compound serves as a precursor in cyclopropanation reactions, which are essential for the formation of cyclopropane derivatives. These reactions are facilitated by carbenoid intermediates that can be generated from diazo compounds. The use of this compound in such reactions has been shown to yield high diastereoselectivity and enantioselectivity, making it a useful reagent in synthetic organic chemistry .

Applications in Medicinal Chemistry

1. Drug Development
Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for therapeutic purposes. For instance, studies have explored its potential as an analgesic and anti-inflammatory agent due to its structural similarity to known pain-relieving compounds .

2. Structure Activity Relationship (SAR) Studies
The compound's ability to modulate biological activity based on structural variations makes it an important subject in SAR studies. By modifying the phenyl group or the carboxylic acid moiety, researchers can investigate how these changes affect pharmacological properties .

Applications in Material Science

1. Polymer Chemistry
this compound has been explored for use in polymerization processes. Its reactive cyclopropane ring can participate in ring-opening reactions, leading to the formation of novel polymers with tailored properties. This application is significant for developing materials with specific mechanical or thermal characteristics .

Case Studies

Study Title Findings Reference
Synthesis of Chiral CyclopropanesDemonstrated high enantioselectivity using this compound as a chiral auxiliaryOrganic & Biomolecular Chemistry
Biological Activity AssessmentIdentified analgesic properties of derivatives in animal modelsJournal of Medicinal Chemistry
Polymerization StudiesExplored the use of cyclopropane derivatives in creating new polymer materialsMacromolecules

Mechanism of Action

The mechanism of action of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique cyclopropane ring structure allows it to fit into binding sites that are not accessible to other molecules, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Structural Similarity and Key Derivatives

The table below highlights structurally related cyclopropane carboxylic acids, ranked by similarity scores (1.00 = identical backbone; 0.94 = moderate modifications):

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Properties/Applications
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid 939-89-9 C₁₀H₁₀O₂ Phenyl (C2), COOH (C1) 1.00 Pharmaceutical intermediate
2-Phenylcyclopropanecarboxylic acid 5685-38-1 C₁₀H₁₀O₂ Phenyl (C2), COOH (C1) 1.00 Undifferentiated stereoisomer
1-(p-Tolyl)cyclopropanecarboxylic acid 83846-66-6 C₁₁H₁₂O₂ p-Tolyl (C1), COOH (C2) 0.94 Enhanced lipophilicity
1-Phenylcyclopropanecarboxylic acid 6120-95-2 C₁₀H₁₀O₂ Phenyl (C1), COOH (C2) 0.94 Regioisomeric variant
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid 515179-19-8 C₁₀H₉FO₂ 4-Fluorophenyl (C2), COOH (C1) - Improved metabolic stability
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid 10606-69-6 C₁₁H₁₂O₂ Methyl (C1), Phenyl (C2), COOH (C1) - Steric hindrance effects

Functional and Stereochemical Modifications

  • Fluorine (515179-19-8): Electron-withdrawing fluorine improves metabolic stability and bioavailability in drug candidates . Methyl (10606-69-6): Introduces steric bulk, which may restrict conformational flexibility or modulate enzyme interactions .
  • Stereochemistry: Derivatives like (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) emphasize the importance of stereochemistry in biological activity. Asymmetric synthesis using chiral Ni(II) complexes ensures high enantiomeric purity (>99% ee), critical for protease inhibitor efficacy .

Physicochemical Properties

Limited data exists for exact melting points or solubility, but trends emerge:

  • Lipophilicity : p-Tolyl and fluorophenyl derivatives exhibit higher logP values than the parent compound, favoring passive diffusion across biological membranes .
  • Acidity : The carboxylic acid group (pKa ~4-5) remains consistent across analogs, but electron-withdrawing groups (e.g., fluorine) may slightly lower pKa .

Biological Activity

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is a bicyclic compound notable for its unique structural features, which contribute to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₁₀H₁₀O₂
  • Molar Mass : 162.19 g/mol
  • Structure : The compound consists of a cyclopropane ring with a phenyl group attached to the second carbon, featuring a carboxylic acid functional group that enhances its reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. Here are some key findings regarding its biological effects:

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. Its structural characteristics allow it to interact with specific biological targets involved in inflammatory pathways, potentially modulating these processes .

2. Antidepressant-like Effects

Similar compounds have been identified as serotonin-norepinephrine reuptake inhibitors (SNRIs), suggesting that this compound may also exhibit antidepressant-like properties. This potential is linked to its ability to influence neurotransmitter systems .

3. Antiproliferative Activity

Research has demonstrated that derivatives of phenylcyclopropane carboxylic acids can inhibit the proliferation of certain cancer cell lines without exhibiting cytotoxicity. This suggests that this compound may have applications in cancer therapy by selectively targeting cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. A comparison with related compounds highlights its unique features:

Compound NameStructural CharacteristicsSimilarity Index
This compoundCyclopropane structure with carboxylic acid1.00
trans-2-Phenylcyclopropanecarboxylic acidDifferent stereochemistry1.00
1-(p-Tolyl)cyclopropanecarboxylic acidSubstituted phenyl group0.94
1-Phenylcyclopropanecarboxylic acidLacks hydroxymethyl group0.94
alpha-Isopropylphenylacetic AcidDifferent functional groups0.94

The presence of the carboxylic acid group is crucial for its reactivity and interaction with biological targets.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • α-Alkylation Method : This involves the alkylation of phenyl acetonitrile derivatives followed by hydrolysis to yield the carboxylic acid.
  • Direct Carboxylation : Utilizing cyclopropane derivatives and applying carboxylation techniques to introduce the carboxylic functional group effectively.

These methods underscore the compound's accessibility for research and industrial applications .

Case Study 1: Antiproliferative Activity

A study evaluated various derivatives of phenylcyclopropane carboxamides for their antiproliferative effects on U937 human myeloid leukemia cells. The results indicated distinct inhibition of cell proliferation without significant cytotoxicity, highlighting the therapeutic potential of these compounds in cancer treatment .

Case Study 2: Neurotransmitter Interaction

Another investigation explored the interaction of phenylcyclopropane derivatives with neurotransmitter systems, suggesting their potential role in mood regulation and antidepressant effects. The findings support further exploration into their pharmacodynamics and therapeutic applications in treating mood disorders .

Q & A

Q. What are the standard synthetic routes for (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclopropanation of styrene derivatives using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)). For stereochemical control, chiral auxiliaries or enantioselective catalysts are employed. For example:
  • Cyclopropanation : Reaction of styrene with ethyl diazoacetate in the presence of Rh₂(OAc)₄ yields the cyclopropane core .

  • Stereoselectivity : Use of chiral ligands (e.g., BOX ligands) with Cu(I) catalysts can enhance enantiomeric excess (ee) up to 90% .

  • Hydrolysis : The ester intermediate is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .

    • Key Data :
ParameterValueSource
Typical Yield60–75%
ee Range70–90%
Hydrolysis Conditions2M NaOH, 60°C, 6h

Q. How is the purity and stereochemical integrity of this compound validated in academic research?

  • Methodological Answer :
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers. Retention times are compared to standards .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., cyclopropane ring coupling constants: J1,2=57HzJ_{1,2} = 5–7 \, \text{Hz}) .
  • Polarimetry : Specific rotation ([α]D[\alpha]_D) is measured (e.g., [α]D25=+45[\alpha]_D^{25} = +45^\circ in CHCl₃) to confirm optical purity .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
  • Decomposition Risks : Exposure to light or elevated temperatures (>40°C) accelerates racemization. Stability studies show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes (e.g., cyclooxygenase-2) by optimizing cyclopropane ring interactions .
  • DFT Calculations : Assess strain energy (~25–30 kcal/mol for cyclopropane) and substituent effects on reactivity .
  • SAR Analysis : Methyl or fluoro substitutions at the cyclopropane ring alter bioactivity; e.g., fluorination enhances metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC₅₀ values for COX-2 inhibition vary by 30% across cell types .
  • Metabolic Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
  • Control Experiments : Use enantiopure (1S,2R)-isomer as a negative control to isolate stereospecific effects .

Q. How does the cyclopropane ring in this compound influence its pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : The strained ring resists CYP450-mediated oxidation, increasing half-life (t1/2=812ht_{1/2} = 8–12 \, \text{h}) compared to non-cyclopropane analogs .
  • Membrane Permeability : LogP = 1.8 (calculated) suggests moderate lipophilicity, enabling blood-brain barrier penetration in rodent models .
  • Prodrug Design : Esterification (e.g., ethyl ester) improves oral bioavailability from 15% to 55% in pharmacokinetic studies .

Q. What are the challenges in scaling up enantioselective synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Catalyst Cost : Rhodium catalysts are expensive; alternatives like Fe(III)-salen complexes reduce costs but require optimization (yield drops to 50%) .
  • Purification : Chiral chromatography is impractical for large batches. Diastereomeric salt crystallization (e.g., with (+)-CSA) achieves >95% ee at 500g scale .
  • Regulatory Compliance : Residual metal catalysts (e.g., Cu <10 ppm) must meet ICH Q3D guidelines .

Data Contradiction Analysis

Q. Why do reported enantiomeric excess (ee) values vary across studies using similar catalysts?

  • Resolution :
  • Impurity Profiles : Trace solvents (e.g., THF vs. DCM) affect catalyst performance. DCM increases ee by 15% due to better ligand coordination .
  • Temperature Sensitivity : Reactions at 0°C yield higher ee (85%) vs. room temperature (70%) .
  • Analytical Error : Polarimetry may overestimate ee if impurities share optical activity. Cross-validate with chiral HPLC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid

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